Tert-butyl 2-(methylsulfonyl)hydrazinecarboxylate
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Overview
Description
Tert-butyl 2-(methylsulfonyl)hydrazinecarboxylate is a chemical compound with the molecular formula C6H14N2O4S and a molecular weight of 210.253 g/mol . This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(methylsulfonyl)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with methylsulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(methylsulfonyl)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound yields sulfone derivatives, while reduction produces sulfide derivatives.
Scientific Research Applications
Tert-butyl 2-(methylsulfonyl)hydrazinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl hydrazine derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of tert-butyl 2-(methylsulfonyl)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, potentially inhibiting or modifying the activity of enzymes and other proteins. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl hydrazinecarboxylate: A related compound with similar structural features but lacking the methylsulfonyl group.
Methylsulfonyl hydrazine: Another related compound that contains the methylsulfonyl group but lacks the tert-butyl ester functionality.
Uniqueness
Tert-butyl 2-(methylsulfonyl)hydrazinecarboxylate is unique due to the presence of both the tert-butyl ester and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable reagent in organic synthesis and a subject of interest in various research fields.
Properties
Molecular Formula |
C6H14N2O4S |
---|---|
Molecular Weight |
210.25 g/mol |
IUPAC Name |
tert-butyl N-(methanesulfonamido)carbamate |
InChI |
InChI=1S/C6H14N2O4S/c1-6(2,3)12-5(9)7-8-13(4,10)11/h8H,1-4H3,(H,7,9) |
InChI Key |
RYCUXIYZQQNAGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NNS(=O)(=O)C |
Origin of Product |
United States |
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